Birinapant

cIAP1 binding affinity XIAP selectivity BIR3 domain

Purchase Birinapant, a bivalent SMAC mimetic with high cIAP1/cIAP2 degradation efficiency, differing from monovalent IAP inhibitors. With a Kd <1 nM for cIAP1, it excels in studies requiring RIPK1:caspase-8 complex formation and TNF-dependent cell death. Ideal for immuno-oncology synergy research with PD-1 inhibitors like pembrolizumab, especially in MSS-CRC models. Validated for myeloma bone disease studies.

Molecular Formula C42H56F2N8O6
Molecular Weight 806.9 g/mol
CAS No. 1260251-31-7
Cat. No. B612068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBirinapant
CAS1260251-31-7
SynonymsTL32711;  TL-32711;  TL 32711;  SMAC mimetic;  Birinapant
Molecular FormulaC42H56F2N8O6
Molecular Weight806.9 g/mol
Structural Identifiers
SMILESCCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC
InChIInChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1
InChIKeyPKWRMUKBEYJEIX-DXXQBUJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Birinapant (CAS 1260251-31-7) Procurement Guide: Bivalent SMAC Mimetic with Differentiated cIAP1 Binding Profile


Birinapant (TL32711) is a synthetic bivalent second mitochondrial-derived activator of caspases (SMAC) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs). As a bivalent compound containing two AVPI-mimicking moieties connected via a chemical linker [1], it binds with high affinity to the BIR3 domains of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), as well as the single BIR domain of ML-IAP [2]. Birinapant induces autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2 in intact cells, leading to formation of a RIPK1:caspase-8 complex, caspase-8 activation, and subsequent tumor cell death [3]. The compound has advanced to Phase 2 clinical development for solid tumors and hematological malignancies and is being evaluated in combination with immune checkpoint inhibitors [4].

Why Birinapant Cannot Be Interchanged with Monovalent SMAC Mimetics: Structural and Functional Differentiation


SMAC mimetics are categorized by valency—monovalent compounds contain a single AVPI-mimicking moiety, while bivalent compounds like birinapant contain two such moieties tethered by a chemical linker. This structural distinction produces fundamental differences in cellular mechanism: bivalent SMAC mimetics induce rapid autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2, whereas monovalent compounds bind IAPs but are less efficient at promoting the formation of the pro-apoptotic RIPK1:caspase-8 complex [1]. Direct experimental comparison in pediatric B-cell acute lymphoblastic leukemia (BCP-ALL) demonstrated that bivalent compounds (birinapant, BV6) and monovalent compounds (AT-406, LCL161) exhibit distinct activity profiles on unselected patient-derived samples, with a subset of samples showing sensitivity only to specific compound classes [2]. Consequently, substitution between valency classes—or even between different bivalent or monovalent agents—cannot be assumed without confirming comparable degradation kinetics, complex formation efficiency, and target-cell sensitivity [3].

Birinapant Quantitative Differentiation Evidence: Comparative Binding, Cytotoxicity, and Clinical PK Data


Birinapant Exhibits >45-Fold Higher Binding Affinity for cIAP1 Compared to XIAP, a Selectivity Profile Distinct from Monovalent Comparators

Birinapant demonstrates pronounced selectivity for cIAP1 over XIAP with Kd values of <1 nM and 45 nM, respectively, representing a >45-fold affinity difference [1]. In contrast, the monovalent SMAC mimetic AT-406 (Debio 1143/Xevinapant) exhibits a more balanced binding profile with Ki values of 1.9 nM for cIAP1 and 66.4 nM for XIAP, a ~35-fold difference [2]. GDC-0152 shows an even narrower selectivity window with Ki values of 17 nM for cIAP1 and 28 nM for XIAP, a ~1.6-fold difference [3]. The pronounced cIAP1 preference of birinapant is characteristic of bivalent SMAC mimetics and may influence target degradation kinetics and downstream signaling outcomes in cIAP1-dependent tumor contexts.

cIAP1 binding affinity XIAP selectivity BIR3 domain SMAC mimetic comparison

Birinapant Demonstrates Superior Cytotoxic Potency Relative to LCL161 in Primary Human Osteoclast Precursors

In a direct head-to-head comparison using primary human osteoclast (OC) precursors, birinapant exhibited greater cytotoxic potency than LCL161. Both compounds reduced the number and viability of primary human OC and induced TNF-dependent cell death, but birinapant was more cytotoxic than LCL161 and induced predominantly apoptosis with a minor necroptotic component [1]. This differential potency was observed in the context of myeloma patient bone-marrow aspirate-induced osteoclastogenesis, where both inhibitors restrained pathological OC formation [2].

osteoclast cytotoxicity TNF-dependent cell death LCL161 comparison primary human cells

Birinapant Achieves Clinical Plasma Half-Life of 30-35 Hours with Demonstrated Tumor Tissue Accumulation

In a first-in-human Phase I study of 50 patients with advanced solid tumors or lymphoma, birinapant administered intravenously once weekly demonstrated a plasma half-life of 30 to 35 hours and was shown to accumulate in tumor tissue [1]. The study established a maximum tolerated dose (MTD) of 47 mg/m², with dose-limiting toxicities including headache, nausea, vomiting, and two cases of Bell's palsy (grade 2) observed at 63 mg/m² [2]. Target engagement was confirmed by suppression of cIAP1 and increased apoptosis in peripheral blood mononuclear cells and tumor tissue [3]. Prolonged stable disease was observed in three patients: non-small cell lung cancer (5 months), colorectal cancer (5 months), and liposarcoma (9 months), with two colorectal cancer patients showing radiographic evidence of tumor shrinkage [4].

pharmacokinetics tumor accumulation half-life Phase I clinical trial

Birinapant Synergizes with Anti-PD-1 Immune Checkpoint Blockade: Clinical Combination Data with Pembrolizumab

Birinapant has demonstrated synergistic effects with immune checkpoint inhibitors in preclinical models, leading to initiation of a clinical trial combining birinapant with pembrolizumab (anti-PD-1) in patients with advanced solid tumors (NCT02587962) [1]. In the dose-escalation phase of this study (BPT-201), 19 patients were enrolled across four birinapant dose levels (5.6, 11, 17, and 22 mg/m²). The recommended Phase 2 dose (RP2D) was established at 22 mg/m² [2]. One patient with microsatellite stable colorectal carcinoma (MSS-CRC)—a tumor type typically resistant to PD-1 monotherapy—achieved a response by RECIST 1.1 criteria and remained on therapy for 13+ months after the first dose, yielding an objective response rate (ORR) of 5.6% by RECIST and 11.1% by iRECIST [3]. The clinical benefit rate (PR+SD) by RECIST was 22.2% [4].

immune checkpoint inhibitor combination PD-1 blockade pembrolizumab MSS colorectal cancer

Bivalent Birinapant Promotes Efficient RIPK1:Caspase-8 Complex Formation Compared to Monovalent IAP Inhibitors

Birinapant, as a bivalent SMAC mimetic, promotes the efficient formation of a pro-apoptotic RIPK1:caspase-8 complex, a mechanistic distinction from monovalent IAP inhibitors which are less efficient at inducing this complex [1]. Birinapant induces autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2 in intact cells, which results in RIPK1:caspase-8 complex formation, caspase-8 activation, and subsequent induction of tumor cell death [2]. In human colorectal HT-29 cells and mouse organoids, the combination of TNFα and birinapant induces ripoptosis—a RIPK1-dependent cell death pathway—which can be suppressed by the RIPK1 inhibitor Necrostatin-1 [3]. This mechanistic pathway distinguishes bivalent compounds from monovalent SMAC mimetics, which bind IAPs but do not efficiently trigger the same downstream complex assembly [4].

RIPK1 caspase-8 apoptosis complex bivalent mechanism

Birinapant Procurement: Validated Research Applications Based on Comparative Evidence


Immuno-Oncology Combination Studies with Anti-PD-1/PD-L1 Agents

Birinapant is specifically indicated for combination studies with immune checkpoint inhibitors, particularly in tumor types resistant to PD-1 monotherapy. The Phase I combination trial with pembrolizumab established a recommended Phase 2 dose of 22 mg/m² and demonstrated clinical activity in microsatellite stable colorectal cancer (MSS-CRC), a population typically unresponsive to PD-1 blockade [1]. Preclinical data indicate birinapant upregulates MHC-I and sensitizes cancer cells to T-cell-dependent killing, providing mechanistic rationale for immuno-oncology applications [2].

cIAP1-Dependent Tumor Model Studies Requiring High Target Selectivity

For researchers investigating cIAP1-driven tumor biology or cIAP1-dependent survival signaling, birinapant offers a >45-fold selectivity ratio for cIAP1 over XIAP (Kd <1 nM vs. 45 nM) [1]. This pronounced selectivity profile is distinct from monovalent comparators like AT-406 (~35-fold) and GDC-0152 (~1.6-fold) [2]. This makes birinapant particularly suitable for experiments requiring robust cIAP1 degradation with relative sparing of XIAP-mediated functions.

TNF-Dependent Apoptosis and Necroptosis Pathway Studies

Birinapant is well-suited for studies investigating TNF-dependent cell death pathways, including apoptosis and necroptosis. The compound induces TNF-dependent cell death in primary human osteoclast precursors and, in combination with TNFα, triggers RIPK1-dependent ripoptosis in colorectal cancer models [1]. The bivalent structure promotes efficient RIPK1:caspase-8 complex formation, a mechanistic feature less pronounced with monovalent IAP inhibitors [2].

Osteoclast Biology and Myeloma Bone Disease Research

Direct comparative data in primary human osteoclasts demonstrate that birinapant is more cytotoxic than LCL161 in this cell type [1]. Both compounds reduce osteoclast numbers and viability and restrain osteoclastogenesis induced by myeloma patient bone-marrow aspirates [2]. This validated activity in the bone microenvironment supports procurement for myeloma bone disease studies or research on pathological bone degradation.

Technical Documentation Hub

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